molecular formula C20H14N2O3 B5574403 N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl)acetamide CAS No. 42341-00-4

N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl)acetamide

Cat. No.: B5574403
CAS No.: 42341-00-4
M. Wt: 330.3 g/mol
InChI Key: BRCGLYYNGKTZFC-UHFFFAOYSA-N
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Description

N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl)acetamide is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives This compound is characterized by its unique structure, which includes a benzo[de]isoquinoline core with a phenylacetamide substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl)acetamide typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing amino groups, which can be further functionalized to produce the desired compound. The reaction conditions often include the use of solvents such as benzene and petroleum ether, and the product is typically purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent composition. Advanced purification techniques, such as column chromatography and crystallization, would be employed to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl)acetamide is unique due to its specific substituent groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3/c1-12(23)21-14-8-10-15(11-9-14)22-19(24)16-6-2-4-13-5-3-7-17(18(13)16)20(22)25/h2-11H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCGLYYNGKTZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901171489
Record name N-[4-(1,3-Dioxo-1H-benz[de]isoquinolin-2(3H)-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901171489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42341-00-4
Record name N-[4-(1,3-Dioxo-1H-benz[de]isoquinolin-2(3H)-yl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42341-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(1,3-Dioxo-1H-benz[de]isoquinolin-2(3H)-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901171489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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